molecular formula C24H26ClN7O B11293605 6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11293605
M. Wt: 464.0 g/mol
InChI Key: WQLXALHCDICXME-UHFFFAOYSA-N
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Description

6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylpiperazine moiety, a chloro-methoxyphenyl group, and a pyrazolo[3,4-d]pyrimidin-4-amine core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, including the formation of intermediate compounds and subsequent coupling reactions. The synthetic route may include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the benzylpiperazine moiety: This can be achieved through nucleophilic substitution reactions.

    Attachment of the chloro-methoxyphenyl group: This step may involve electrophilic aromatic substitution or other suitable methods.

Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets, modulating their activity, and influencing downstream signaling pathways. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.

Comparison with Similar Compounds

When compared to similar compounds, 6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its unique combination of functional groups and structural features. Similar compounds may include:

    6-(4-benzylpiperazin-1-yl)benzodioxanes: These compounds share the benzylpiperazine moiety but differ in the core structure.

    2-[(4-benzylpiperazin-1-yl)methyl]-6-(2-chloro-4-methylphenyl)-1H-benzimidazole-4-carboxylic acid: This compound has a similar benzylpiperazine group but a different core and functional groups.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H26ClN7O

Molecular Weight

464.0 g/mol

IUPAC Name

6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C24H26ClN7O/c1-30-23-19(15-26-30)22(27-18-8-9-21(33-2)20(25)14-18)28-24(29-23)32-12-10-31(11-13-32)16-17-6-4-3-5-7-17/h3-9,14-15H,10-13,16H2,1-2H3,(H,27,28,29)

InChI Key

WQLXALHCDICXME-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl)N4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

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